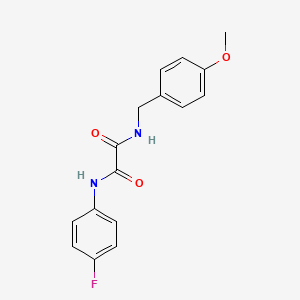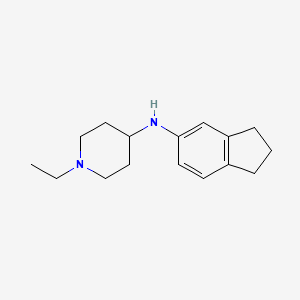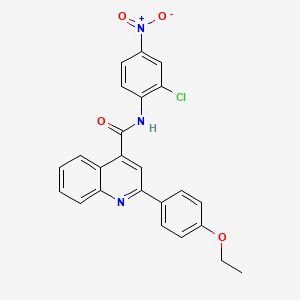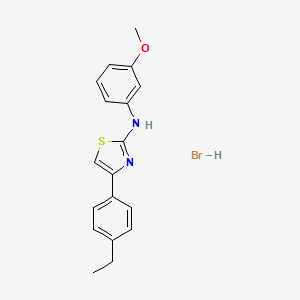
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as FMeBzD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and exhibits a wide range of biochemical and physiological effects.
科学的研究の応用
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anticonvulsant, and analgesic effects. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In epilepsy research, this compound has been found to exhibit anticonvulsant effects in animal models. In pain management, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain.
作用機序
The mechanism of action of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood yet. However, it is believed to act through the modulation of various neurotransmitters and ion channels in the central nervous system. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been found to reduce the expression of inflammatory cytokines, such as TNF-alpha and IL-6. In addition, this compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has several advantages for lab experiments. It exhibits a high degree of selectivity and specificity, which makes it a useful tool for studying the role of specific neurotransmitters and ion channels in various diseases. In addition, this compound has a low toxicity profile, which makes it a safe compound to use in animal models. However, this compound also has some limitations. It has a short half-life, which makes it difficult to maintain a steady concentration in the body. In addition, this compound has poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide research. One possible direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. In addition, future research could focus on developing novel formulations of this compound that improve its solubility and bioavailability. Overall, this compound has shown great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects and has been shown to have anticancer, anticonvulsant, and analgesic effects. This compound has several advantages for lab experiments, including its high degree of selectivity and specificity and low toxicity profile. However, it also has some limitations, such as its short half-life and poor solubility in water. Future research could focus on investigating its potential therapeutic applications in other diseases and optimizing the synthesis method to improve its yield and purity.
合成法
The synthesis of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide involves the reaction between 4-fluoroaniline and 4-methoxybenzylamine in the presence of ethyl chloroformate and triethylamine. The resulting intermediate is then treated with ethylenediamine to obtain the final product. This method has been optimized to achieve a high yield and purity of this compound.
特性
IUPAC Name |
N'-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-8-2-11(3-9-14)10-18-15(20)16(21)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFJKHZESACHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)

![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)
![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)
![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)

![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)


![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)